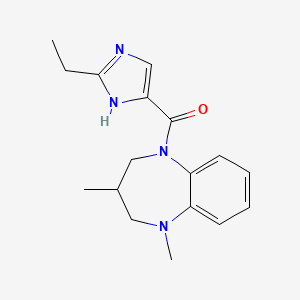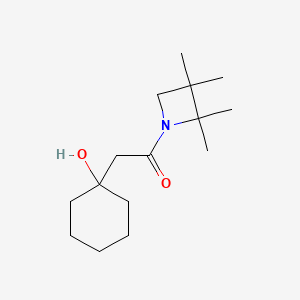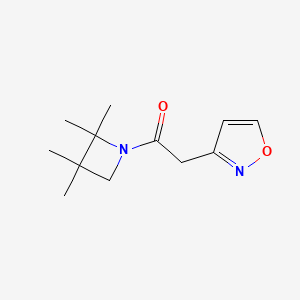![molecular formula C14H20N2 B7618740 3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane](/img/structure/B7618740.png)
3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-3,9-diaza-bicyclo[421]nonane is a bicyclic compound characterized by its unique structure, which includes two nitrogen atoms and a benzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane typically involves multicomponent reactions. One common method is the [3+2] cycloaddition reaction, which involves the condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This reaction is often carried out under mild conditions and can be completed in a single step, making it efficient for laboratory synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Substituted derivatives with various functional groups replacing the benzyl group.
科学的研究の応用
3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
3,9-Diazabicyclo[4.2.1]nonane: Lacks the benzyl group but shares the bicyclic structure.
3-Benzyl-3,9-diazabicyclo[3.3.1]nonane: Similar structure but with a different bicyclic framework.
Uniqueness
3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane is unique due to its specific bicyclic structure and the presence of both nitrogen atoms and a benzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
3-benzyl-3,9-diazabicyclo[4.2.1]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-16-9-8-13-6-7-14(11-16)15-13/h1-5,13-15H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODQLUUSCGOHMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCC1N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7618670.png)

![N-[(1R)-1-thiophen-2-ylethyl]prop-2-enamide](/img/structure/B7618679.png)
![3-Cyclopropyl-5-[1-(3-fluorophenyl)cyclopropyl]-1,2,4-oxadiazole](/img/structure/B7618696.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B7618713.png)
![1-Pyrrolidin-1-yl-2-(1-thia-4-azaspiro[5.5]undecan-4-yl)ethanone](/img/structure/B7618729.png)

![2-hydroxy-N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7618732.png)
![3-[2-(aminomethyl)pyrrolidin-1-yl]-N-(3-chlorophenyl)propanamide](/img/structure/B7618748.png)

![N,N-dimethyl-3-[(1-methylpyrazol-4-yl)amino]benzamide](/img/structure/B7618769.png)
